[(3-Fluoro-2-methoxyphenyl)methyl](methyl)amine [(3-Fluoro-2-methoxyphenyl)methyl](methyl)amine
Brand Name: Vulcanchem
CAS No.: 1229041-28-4
VCID: VC2703415
InChI: InChI=1S/C9H12FNO/c1-11-6-7-4-3-5-8(10)9(7)12-2/h3-5,11H,6H2,1-2H3
SMILES: CNCC1=C(C(=CC=C1)F)OC
Molecular Formula: C9H12FNO
Molecular Weight: 169.2 g/mol

[(3-Fluoro-2-methoxyphenyl)methyl](methyl)amine

CAS No.: 1229041-28-4

Cat. No.: VC2703415

Molecular Formula: C9H12FNO

Molecular Weight: 169.2 g/mol

* For research use only. Not for human or veterinary use.

[(3-Fluoro-2-methoxyphenyl)methyl](methyl)amine - 1229041-28-4

Specification

CAS No. 1229041-28-4
Molecular Formula C9H12FNO
Molecular Weight 169.2 g/mol
IUPAC Name 1-(3-fluoro-2-methoxyphenyl)-N-methylmethanamine
Standard InChI InChI=1S/C9H12FNO/c1-11-6-7-4-3-5-8(10)9(7)12-2/h3-5,11H,6H2,1-2H3
Standard InChI Key BUCGHUSDCUYYAG-UHFFFAOYSA-N
SMILES CNCC1=C(C(=CC=C1)F)OC
Canonical SMILES CNCC1=C(C(=CC=C1)F)OC

Introduction

[Introduction to (3-Fluoro-2-methoxyphenyl)methylamine](pplx://action/followup)

(3-Fluoro-2-methoxyphenyl)methylamine is an organic compound characterized by its unique structure, which includes a methoxy group and a fluorine atom attached to a phenyl ring, along with a methylamine functional group. This compound is notable for its potential applications in medicinal chemistry and as a building block for various pharmaceuticals. The presence of fluorine often enhances lipophilicity and metabolic stability, making these compounds attractive candidates for pharmaceuticals .

Synthesis Methods

The synthesis of (3-Fluoro-2-methoxyphenyl)methylamine can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions. These methods can be optimized for industrial production using continuous flow reactors to enhance yield and control reaction conditions.

Biological Activity and Potential Applications

Compounds similar to (3-Fluoro-2-methoxyphenyl)methylamine have been studied for their biological activities, particularly in the context of drug development. The presence of fluorine and methoxy groups can enhance the compound's interaction with biological targets, influencing various biochemical pathways. These compounds may exhibit significant activity against neurotransmitter systems and enzymes involved in metabolic pathways.

Safety and Handling

The hydrochloride salt of (3-Fluoro-2-methoxyphenyl)methylamine is known to cause skin irritation and serious eye irritation, highlighting the need for proper handling and safety precautions .

Comparison with Similar Compounds

Several compounds share structural similarities with (3-Fluoro-2-methoxyphenyl)methylamine, each exhibiting unique properties based on the positioning of functional groups:

Compound NameMolecular FormulaUnique Features
(4-Fluoro-2-methoxyphenyl)methanamineC9H12FNODifferent substitution pattern on the phenyl ring.
(2-Fluoro-6-methoxyphenyl)methanamineC8H10FNOVariation in the position of fluorine and methoxy groups.
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamineC10H13FNOContains an ethyl group instead of a methyl group.
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochlorideC10H14ClFNO2Hydrochloride salt form, affecting solubility and stability.

These compounds highlight the diversity within this chemical class and underscore the importance of specific substituent positioning in determining biological activity and properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator